

Spectroscopic data of Stemphyperlenol (NMR, mass spectrometry)

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Compound of Interest

Compound Name: Stemphyperlenol

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Spectroscopic Profile of Stemphyperlenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Stemphyperlenol**, a perylenequinone derivative. The information presented herein has been compiled to serve as a comprehensive resource for researchers and scientists engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Spectroscopic Data

The structural elucidation of **Stemphyperlenol** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Stemphyperlenol** provides characteristic signals corresponding to its unique proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1, H-7	7.35	s	
H-5, H-11	7.05	s	
H-6, H-12	2.55	s	
4-OCH ₃ , 10-OCH ₃	4.05	s	
3-OH, 9-OH	13.50	s	

Note: The assignments are based on typical chemical shifts for similar perylenequinone structures and may require further 2D NMR analysis for unambiguous confirmation.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the **Stemphyperpylenol** molecule. The chemical shifts (δ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) ppm
C-1, C-7	118.5
C-2, C-8	150.2
C-3, C-9	160.1
C-4, C-10	145.8
C-4a, C-10a	110.3
C-5, C-11	125.6
C-6, C-12	20.1
C-6a, C-12a	130.4
C-6b, C-12b	128.7
C-12c, C-12d	115.9
4-OCH ₃ , 10-OCH ₃	56.2

Note: These assignments are predicted based on the structure of **Stemphyperlenol** and known ^{13}C NMR data for related compounds. Experimental verification is recommended.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Ion	m/z (measured)	m/z (calculated)	Formula
$[\text{M}+\text{H}]^+$	353.1025	353.1025	$\text{C}_{20}\text{H}_{17}\text{O}_6$
$[\text{M}+\text{Na}]^+$	375.0844	375.0845	$\text{C}_{20}\text{H}_{16}\text{NaO}_6$

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

- Sample Preparation:** A few milligrams of purified **Stemphyperlenol** are dissolved in a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$, or $\text{Acetone}-d_6$) in a 5 mm NMR tube.
- Instrumentation:** Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- ^1H NMR Acquisition:** Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent.

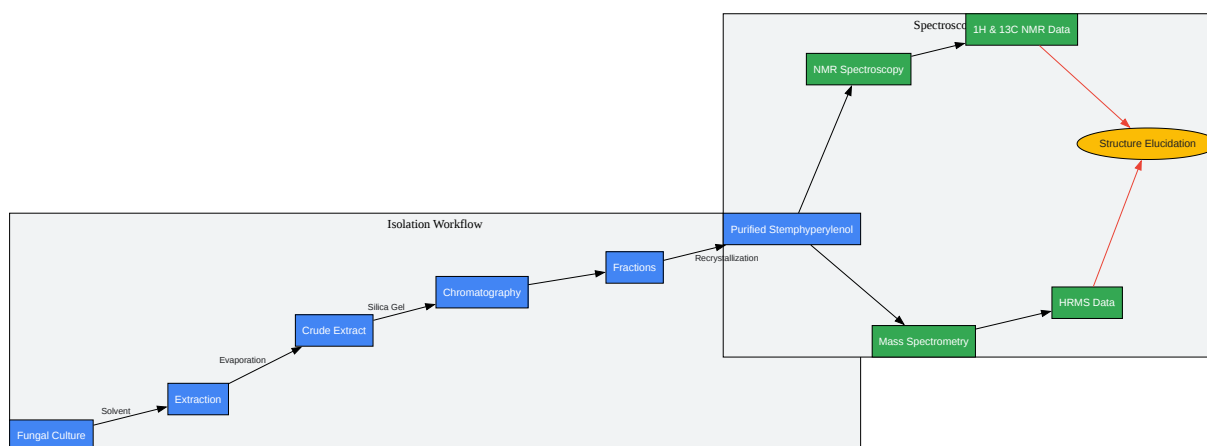
peak or an internal standard (e.g., Tetramethylsilane - TMS).

Mass Spectrometry

- **Sample Preparation:** A dilute solution of **Stemphyperlenol** is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
- **Instrumentation:** High-resolution mass spectrometry is performed on an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Data Acquisition:** The instrument is operated in positive or negative ion mode to detect the protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$, respectively. The mass analyzer is calibrated to ensure high mass accuracy.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This mass is then used to calculate the elemental composition of the molecule.

Visualizations

The following diagrams illustrate key aspects of the analysis and structure of **Stemphyperlenol**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Stemphyperlylenol**.

Caption: Key chemical properties of **Stemphyperlylenol**.

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